molecular formula C13H20N2O B8274788 2-(4-(4-Aminophenyl)piperidin-1-yl)ethan-1-ol CAS No. 955370-04-4

2-(4-(4-Aminophenyl)piperidin-1-yl)ethan-1-ol

Cat. No.: B8274788
CAS No.: 955370-04-4
M. Wt: 220.31 g/mol
InChI Key: SBMNRQBVTCYSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(4-Aminophenyl)piperidin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C12H19N3O and a molecular weight of 221.3 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Aminophenyl)piperidin-1-yl)ethan-1-ol typically involves the reaction of 4-aminophenylpiperidine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium hydroxide, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Aminophenyl)piperidin-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-(4-Aminophenyl)piperidin-1-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(4-Aminophenyl)piperidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-(4-Aminophenyl)piperidin-1-yl)ethan-1-ol include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly useful in certain applications where other similar compounds may not be as effective .

Properties

CAS No.

955370-04-4

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-[4-(4-aminophenyl)piperidin-1-yl]ethanol

InChI

InChI=1S/C13H20N2O/c14-13-3-1-11(2-4-13)12-5-7-15(8-6-12)9-10-16/h1-4,12,16H,5-10,14H2

InChI Key

SBMNRQBVTCYSES-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)N)CCO

Origin of Product

United States

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